(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol

Overview

Description

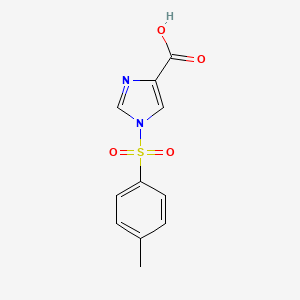

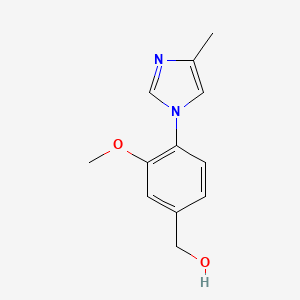

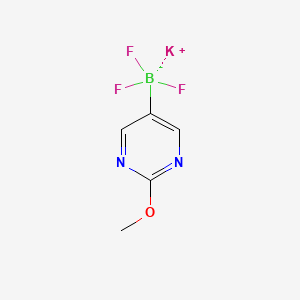

“(3-Methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)methanol” is a chemical compound with the IUPAC name [3-methoxy-4- (4-methyl-1H-imidazol-1-yl)phenyl]methanol . It has a molecular weight of 218.26 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2/c1-9-6-14 (8-13-9)11-4-3-10 (7-15)5-12 (11)16-2/h3-6,8,15H,7H2,1-2H3 . This indicates the presence of a methoxy group, a methyl group, and an imidazole ring in the structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.26 . The compound is highly soluble in water and other polar solvents .Scientific Research Applications

Catalysis and Synthesis

- Methanol, a related compound, serves as both a C1 synthon and H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst, demonstrating the value of simple alcohols in organic synthesis (Sarki et al., 2021). This method highlights the synthetic utility of methanol in creating pharmaceutical agents via late-stage functionalization.

Photolysis and Photochemical Transformations

- Photolysis studies on phenyldisic acids, which share structural similarities to the target compound, show unique product formation from discrete tautomers. This suggests potential applications in designing photoresponsive materials or in photolysis-based synthetic routes (Prager & Smith, 1994).

Microbial Degradation and Environmental Applications

- Pseudomonas putida's ability to degrade aromatic acids related to the compound of interest, producing methanol, underscores its relevance in bioremediation and microbial transformations of environmental contaminants (Donnelly & Dagley, 1980).

Imidazole Derivatives Synthesis

- The synthesis of (1-Methyl-1H-imidazol-2-yl)methanol derivatives demonstrates the versatility of imidazole-based compounds in organic synthesis, acting as precursors to various functionalized materials and pharmaceuticals (Ohta et al., 1987).

Material Science and Luminescent Materials

- Imidazo[1,5-a]pyridine derivatives synthesized through condensation reactions show significant Stokes' shifts and quantum yields, indicating their potential as emitters in luminescent materials and in the development of low-cost optical devices (Volpi et al., 2017).

Methanol Utilization in Organic Synthesis

- Methanol's role as a common solvent and reagent in the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds further highlights the broader implications of research on methanol and related compounds in sustainable chemistry and drug discovery (Natte et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Biochemical Analysis

Biochemical Properties

Imidazole derivatives, to which this compound belongs, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-6-14(8-13-9)11-4-3-10(7-15)5-12(11)16-2/h3-6,8,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVRAIPKWEAHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650732 | |

| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-63-7 | |

| Record name | [3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)

![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)